molecular formula C21H25ClN2O4 B12156427 3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one

Cat. No.: B12156427
M. Wt: 404.9 g/mol
InChI Key: ULDKTQBVAHPKAJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one is a complex organic compound that features a chlorophenyl group, a furan ring, and two morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid
  • (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]ACRYLALDEHYDE
  • (4-chlorophenyl)(2-furyl)methanone

Uniqueness

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one stands out due to its dual morpholine groups, which impart unique chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-yl)-2,3-dimorpholin-4-ylpropan-1-one

InChI

InChI=1S/C21H25ClN2O4/c22-17-5-3-16(4-6-17)19(23-7-12-26-13-8-23)20(24-9-14-27-15-10-24)21(25)18-2-1-11-28-18/h1-6,11,19-20H,7-10,12-15H2

InChI Key

ULDKTQBVAHPKAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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